N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Description
This compound features a chlorophenyl group, a cyclohexyl substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked via an acetamide backbone.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h6-11,14,17H,1-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACINYARFJDNZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-chlorophenyl acetamide derivative, followed by the introduction of the cyclohexyl group and the dioxido-dihydrothiophenyl group through subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Insecticidal Activity: Pyridine and Thienopyridine Analogs
Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () exhibit superior insecticidal activity against Aphis craccivora compared to acetamiprid. Key structural differences include:
- Sulfur vs. Sulfone Moieties : The dihydrothiophene dioxide in the target compound introduces stronger electron-withdrawing effects than thioether linkages, possibly enhancing oxidative stability .
Table 1 : Insecticidal Activity Comparison
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Acetamiprid | 12.5 | |
| Styrylpyridine Acetamide () | 5.2 | |
| Target Compound* | N/A | – |
Antileishmanial Potential: Thiazolidinedione Derivatives
Compounds like (Z)-N-(4-chlorophenyl)-2-(5-(4-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetamide () demonstrate antileishmanial activity (IC₅₀: 8.2 µM). Key distinctions include:
Crystallographic and Hydrogen-Bonding Patterns
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif). In contrast, the target compound’s dihydrothiophene dioxide may engage in stronger S=O⋯H–N interactions, altering crystal packing and solubility .
Physicochemical Properties
Infrared Spectroscopy :
Solubility and Lipophilicity :
Biological Activity
N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a complex organic compound notable for its unique structural features, which include a chlorophenyl group, a cyclohexyl moiety, and a thiophene derivative. Its molecular formula is C₁₄H₁₈ClN₃O₂S, with a molecular weight of approximately 320.33 g/mol. The compound is synthesized through multi-step organic reactions involving various reagents and conditions.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₂S |
| Molecular Weight | 320.33 g/mol |
| Functional Groups | Chlorophenyl, cyclohexyl, thiophene |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer effects. These activities are believed to arise from its interactions with various biological targets such as enzymes and receptors.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interfere with cellular processes that modulate enzyme activity or receptor function. This interference could lead to:
- Antimicrobial Effects : Potential inhibition of bacterial growth or activity.
- Anticancer Activity : Possible induction of apoptosis or inhibition of tumor growth.
Antimicrobial Studies
Research has demonstrated that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- A study on phosphatidylethanolamine-N-amino acid derivatives showed significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli .
Anticancer Research
In related studies focusing on thiophene derivatives, compounds with similar structural motifs have been reported to possess anticancer properties. For example:
- Compounds that incorporate thiophene moieties have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione | Contains thiazole and triazine rings | Different heterocyclic system |
| 2-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl | Thiazolidinone core | Variations in sulfur oxidation state |
| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-acetamide | Similar thiophene structure | Lacks chlorophenyl and cyclohexyl substituents |
This table illustrates how the specific combination of structural features in this compound may confer distinct chemical and biological properties compared to these similar compounds.
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling substituted acetamides with halogenated aromatic precursors. Key steps include:
- Amide bond formation : Reacting cyclohexylacetic acid derivatives with 4-chloroaniline intermediates under carbodiimide-mediated coupling conditions .
- Thiophene ring functionalization : Introducing the 1,1-dioxido group via oxidation of the dihydrothiophene moiety using hydrogen peroxide or m-CPBA .
- Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalyst selection (e.g., DMAP for acylations) are critical for yield improvement (>70%) and minimizing side products .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions, with characteristic peaks for the cyclohexyl group (δ 1.2–2.0 ppm) and sulfone moiety (δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 438.12) .
- X-ray Crystallography : Resolves stereochemistry and solid-state interactions, as demonstrated for analogs in and .
- HPLC-PDA : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How should researchers design initial biological activity screens for this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Target prediction : Utilize molecular docking (AutoDock Vina) to hypothesize interactions with enzymes like cyclooxygenase-2 or kinases, based on structural analogs .
Advanced Research Questions
Q. How can conflicting data on biological activity between this compound and its structural analogs be resolved?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .
- Meta-analysis : Compare data across analogs in PubChem or ChEMBL to identify trends in halogen substituent effects .
Q. What strategies are effective in elucidating the mechanism of action and molecular targets of this compound?
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
- Metabolomic profiling : Use LC-MS to track changes in ATP, NADH, or lipid metabolites in treated cells .
Q. What approaches are used to analyze and optimize the compound’s pharmacokinetic properties?
- ADME assays :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
- Plasma stability : Incubate with rat plasma (37°C, 1 hr) and quantify degradation via HPLC .
- Caco-2 permeability : Assess intestinal absorption potential .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
Q. How can computational methods predict the compound’s reactivity and guide synthesis?
- DFT calculations : Optimize transition states for key reactions (e.g., sulfone formation) using Gaussian 16 .
- Retrosynthetic analysis : Employ AiZynthFinder or similar software to propose viable synthetic pathways .
- Molecular dynamics : Simulate binding to biological targets (e.g., 10 ns simulations in GROMACS) to prioritize analogs .
Q. What advanced techniques confirm stereochemical integrity and solid-state interactions?
- Single-crystal X-ray diffraction : Resolve absolute configuration, as shown for analogs in and .
- Vibrational circular dichroism (VCD) : Assign stereocenters in amorphous samples .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds) influencing crystallinity .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and physicochemical properties?
- Halogen scanning : Replace chlorine with fluorine or bromine to assess effects on logP (measured via shake-flask) and target binding .
- Thermodynamic solubility : Compare derivatives in biorelevant media (FaSSIF/FeSSIF) .
- SAR tables : Correlate substituent electronegativity with IC values (e.g., 4-Cl vs. 4-F analogs) .
Q. What methodologies address reproducibility challenges in multi-step syntheses?
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and intermediate stability .
- Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi) to optimize temperature, solvent ratios, and catalyst loading .
- Scale-up protocols : Transition from batch to flow chemistry for sulfonation steps to enhance yield consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
